Furan-2-yl(pyrimidin-2-yl)methanone
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Overview
Description
Furan-2-yl(pyrimidin-2-yl)methanone is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(pyrimidin-2-yl)methanone typically involves the condensation of furan-2-carbaldehyde with pyrimidine-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the methanone linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(pyrimidin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Furan-2-yl(pyrimidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Furan-2-yl(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Similar structure but with a phenyl ring instead of a pyrimidine ring.
Pyrimidin-2-yl(phenyl)methanone: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness
Furan-2-yl(pyrimidin-2-yl)methanone is unique due to the presence of both furan and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring system allows for a broader range of chemical reactivity and potential biological activity compared to compounds with only one of these rings.
Properties
Molecular Formula |
C9H6N2O2 |
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Molecular Weight |
174.16 g/mol |
IUPAC Name |
furan-2-yl(pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C9H6N2O2/c12-8(7-3-1-6-13-7)9-10-4-2-5-11-9/h1-6H |
InChI Key |
QAGCBLKHTRCXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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